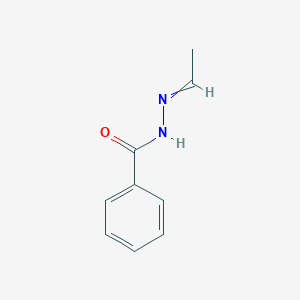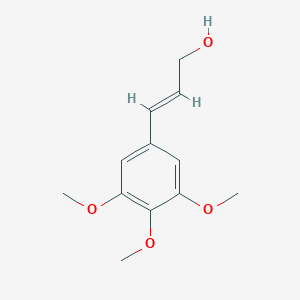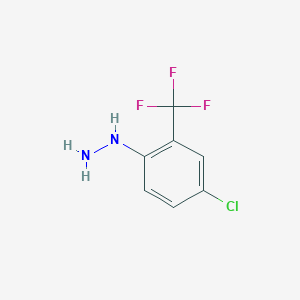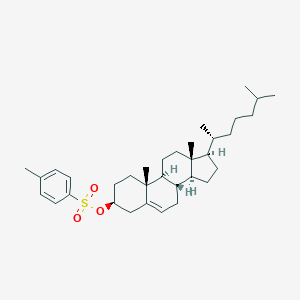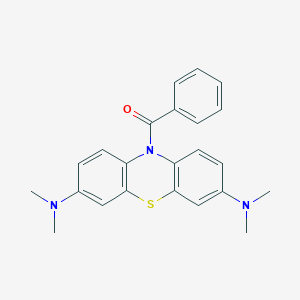
Benzoyl leuco methylene blue
Overview
Description
Benzoyl leuco methylene blue is a phenothiazine leuco dye known since 1900. It was developed to extend the range of hues and colors obtainable in applications such as pressure-sensitive carbonless paper. This compound is a derivative of methylene blue, a well-known dye, and is used in various scientific and industrial applications due to its unique properties .
Mechanism of Action
Benzoyl Leuco Methylene Blue (BLMB) is a well-established organic dye with a broad range of applications . This article aims to provide a comprehensive overview of the mechanism of action of BLMB, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s known that blmb interacts with photons during the copying process
Mode of Action
The mode of action of BLMB involves a color-forming decomposition process. This process is induced by photons and proceeds via free radicals . In a reducing environment, BLMB can be reduced to a colorless form through a hydrogenation reaction . Upon exposure to an oxidizing environment, it can switch back to its initial blue color by oxidative dehydrogenation .
Biochemical Pathways
The color-forming decomposition process of blmb is known to involve photon-induced reactions and free radical mechanisms
Result of Action
The primary result of BLMB’s action is the color change it undergoes during the copying process. This color change is due to the color-forming decomposition of BLMB, which is induced by photons and proceeds via free radicals . The color change makes BLMB useful as a color-forming agent in colorless copying paper .
Action Environment
The action of BLMB is influenced by the environmental conditions. In a reducing environment, BLMB can be reduced to a colorless form, and in an oxidizing environment, it can revert to its initial blue color . Therefore, the action, efficacy, and stability of BLMB are significantly influenced by the surrounding environmental conditions.
Biochemical Analysis
Biochemical Properties
Benzoyl Leuco Methylene Blue exhibits binding affinity towards proteins, DNA, and RNA . This interaction is believed to arise from the dye’s capacity to form hydrogen bonds with these molecules .
Cellular Effects
It is known that it reacts with hydroxyl ions, chlorides, aromatic hydrocarbons, and aliphatic hydrocarbons .
Molecular Mechanism
In the presence of hydrogen peroxide (H2O2), horseradish peroxidase (HRP) catalyzes an oxidation reaction of this compound that produces methylene blue with a deep blue color . This suggests that this compound may be involved in redox reactions within the cell.
Temporal Effects in Laboratory Settings
It is known that it has been studied using electrochemical techniques .
Metabolic Pathways
Given its reactivity with various ions and hydrocarbons , it may be involved in several biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The standard procedure for synthesizing benzoyl leuco methylene blue involves a one-pot synthesis carried out in a two-phase water-toluene system. Methylene blue is first dissolved in the aqueous phase and reduced with sodium dithionite under nitrogen with stirring. The reduced product is then benzoylated to form this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Benzoyl leuco methylene blue undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to its leuco form using reducing agents like sodium dithionite.
Substitution: Various substitution reactions can occur on the phenothiazine ring, leading to different derivatives with unique properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, copper (II) halide complexes.
Reduction: Sodium dithionite, hydrogen gas.
Substitution: Various organic reagents depending on the desired substitution.
Major Products:
Oxidation: Methylene blue.
Reduction: Leuco methylene blue.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Benzoyl leuco methylene blue has a broad range of applications in scientific research, including:
Chemistry: Used as a color-forming agent in various chemical assays and reactions.
Biology: Employed in histology and immunohistochemistry for staining and visualization purposes.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of pressure-sensitive carbonless paper and other color-changing materials.
Comparison with Similar Compounds
Benzoyl leuco methylene blue is compared with other similar compounds, such as:
Leuco methylene blue: Similar in structure but lacks the benzoyl group, making it less stable in certain applications.
Azure A and Azure B: These are also phenothiazine dyes but have different substituents on the phenothiazine ring, leading to different colors and properties.
Phenothiazine derivatives: Various derivatives with different substituents that alter their chemical and physical properties.
Uniqueness: this compound is unique due to its stability and ability to undergo reversible redox reactions, making it valuable in applications requiring color changes and stability under different conditions .
Properties
IUPAC Name |
[3,7-bis(dimethylamino)phenothiazin-10-yl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS/c1-24(2)17-10-12-19-21(14-17)28-22-15-18(25(3)4)11-13-20(22)26(19)23(27)16-8-6-5-7-9-16/h5-15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKURGBYDCVNWKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)N(C)C)C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061639 | |
| Record name | 10H-Phenothiazine-3,7-diamine, 10-benzoyl-N,N,N',N'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249-97-4 | |
| Record name | 3,7-Bis(dimethylamino)-10-benzoylphenothiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1249-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylene blue leucobenzoyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001249974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl leuco methylene blue | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, [3,7-bis(dimethylamino)-10H-phenothiazin-10-yl]phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 10H-Phenothiazine-3,7-diamine, 10-benzoyl-N,N,N',N'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-benzoyl-3,7-bis(dimethylamino)phenothiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.641 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does Benzoyl Leuco Methylene Blue function in carbonless copying paper?
A1: BLMB acts as a color developer in the acceptor sheet of carbonless copying paper [, ]. Upon contact pressure, BLMB reacts with acidic components present in the capsule layer, leading to a chemical transformation that generates a colored compound, Methylene Blue, thereby producing the desired image []. This process is based on the ability of BLMB to undergo a color change in the presence of an acidic developer.
Q2: What is known about the interaction of this compound with acid-treated montmorillonite in carbonless copying papers?
A2: Research suggests that BLMB, when applied to acid-treated montmorillonite (a common component of carbonless paper), is primarily intercalated within the interlayers of the montmorillonite structure [, ]. This intercalation contributes to several desirable properties of the final product, including:
- Improved Light Resistance: The protected environment within the montmorillonite interlayers may shield the color-developed form of BLMB from degradation by light, thus increasing the longevity of the image [].
Q3: Are there any known factors influencing the stability of the color developed from this compound in applications like carbonless copying paper?
A3: Yes, research indicates that the stability of the color developed from BLMB can be influenced by several factors, including:
- Surface Acidity: Higher surface acidity of the clay material used in the carbonless paper can lead to increased resistance of the color-developed form of BLMB to displacement by water vapor [].
- Presence of Cations: The type and concentration of cations present in the system can impact the stability of the color-developed form of BLMB, likely through interactions with the clay material or the dye itself [].
- Exposure to Light: Prolonged exposure to light can cause fading of the color-developed form of BLMB, possibly due to photochemical degradation reactions []. Researchers found that this fading process might involve singlet oxygen, produced by the dye itself, attacking its own structure. This process can be slowed down by adding singlet oxygen quenchers [].
Q4: What are the alternatives to this compound in carbonless copying paper?
A4: Crystal violet lactone (CVL) is another common leuco dye used in carbonless copying paper, often in conjunction with BLMB [, , ]. While CVL provides a rapid color change, BLMB is known for its slower development, leading to a more stable and longer-lasting image []. Some research suggests that specific types of lithium-exchanged and heat-treated montmorillonite clays can produce stable and intense images with CVL alone, potentially reducing the reliance on secondary dyes like BLMB [].
Q5: Are there any analytical techniques used to study this compound and its reactions?
A5: Several analytical techniques have been employed to study BLMB and its behavior:
- XRD (X-ray Diffraction): This technique has been used to study the intercalation of BLMB into the interlayer spaces of montmorillonite in carbonless copying papers [, ].
- High-resolution Transmission Electron Microscopy (HRTEM): HRTEM provides visual evidence of BLMB intercalation within the montmorillonite structure, offering insights into the physical interaction between these components [].
- Voltammetry: BLMB can be utilized in a voltammetric assay to assess antioxidant and lipoxygenase inhibition activities. The method relies on the reaction of BLMB with hydroperoxide (generated by soybean lipoxygenase) to produce methylene blue, which is then detected electrochemically []. This method highlights BLMB's utility in studying enzyme activity and screening for potential inhibitors.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


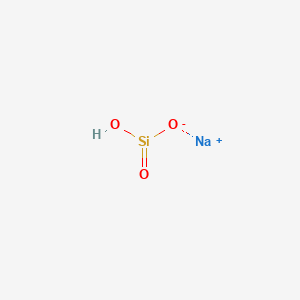
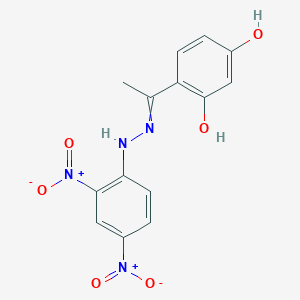
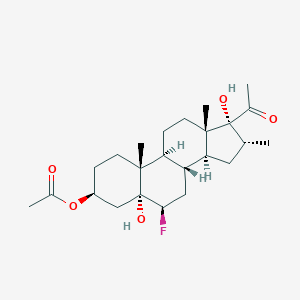
![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73391.png)
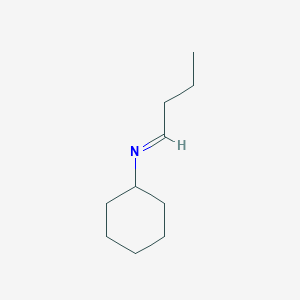
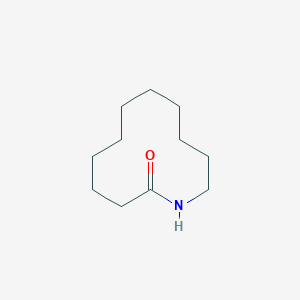
![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one](/img/structure/B73395.png)
![2-[(o-Nitrophenyl)azo]-p-cresol](/img/structure/B73396.png)
